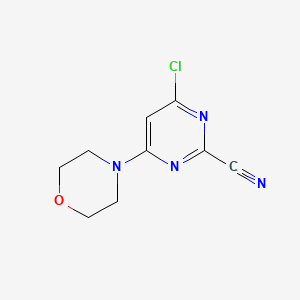
4-Chloro-6-morpholinopyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-morpholinopyrimidine-2-carbonitrile is a chemical compound with the molecular formula C9H9ClN4O and a molecular weight of 224.65 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their wide range of pharmacological activities. Pyrimidine derivatives are commonly found in DNA and RNA, making them crucial for various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-morpholinopyrimidine-2-carbonitrile typically involves the reaction of 4-chloropyrimidine-2-carbonitrile with morpholine. The reaction is carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone. The reaction mixture is stirred at a low temperature (0–5°C) for a specific period to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-morpholinopyrimidine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Scientific Research Applications
4-Chloro-6-morpholinopyrimidine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-morpholinopyrimidine-2-carbonitrile is not well-documented. as a pyrimidine derivative, it is likely to interact with biological targets such as enzymes and receptors involved in DNA and RNA synthesis. The compound may inhibit specific enzymes or interfere with nucleic acid metabolism, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyrimidine-2-carbonitrile: Similar in structure but lacks the morpholine ring.
6-Morpholinopyrimidine-2-carbonitrile: Similar but lacks the chlorine atom.
Uniqueness
4-Chloro-6-morpholinopyrimidine-2-carbonitrile is unique due to the presence of both the chlorine atom and the morpholine ring, which may contribute to its distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C9H9ClN4O |
|---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
4-chloro-6-morpholin-4-ylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C9H9ClN4O/c10-7-5-9(13-8(6-11)12-7)14-1-3-15-4-2-14/h5H,1-4H2 |
InChI Key |
ZLICBWNQVXJLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-(3-Methoxy-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15237114.png)



![Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B15237140.png)
![(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237141.png)

